molecular formula C8H15NO4 B079729 Diethyl aspartate CAS No. 13552-87-9

Diethyl aspartate

Cat. No. B079729
CAS RN: 13552-87-9
M. Wt: 189.21 g/mol
InChI Key: HMNXRLQSCJJMBT-LURJTMIESA-N
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Description

Diethyl aspartate is a compound with the molecular formula C8H15NO4 . It is also known by other names such as Diethyl L-aspartate and L-Aspartic acid, diethyl ester .


Molecular Structure Analysis

The molecular structure of diethyl aspartate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The IUPAC name for this compound is diethyl (2S)-2-aminobutanedioate .

Scientific Research Applications

  • Polymerization to Poly(Ethyl α,β-L-Aspartate)

    Diethyl L-aspartate can be polymerized by proteinase to yield poly(ethyl α,β-L-aspartate), which has potential applications in materials science (Matsumura et al., 1999).

  • Preparation of Biodegradable Polymers

    Using bacterial protease from Bacillus subtilis, diethyl L-aspartate can be polymerized to produce biodegradable poly(sodium aspartate) (Soeda et al., 2003).

  • Study of Auditory Nerve and Neuronal Excitation

    Diethyl aspartate analogues were used to study the excitation of anteroventral cochlear nucleus neurons and their interaction with auditory nerve signals (Martin, 1980).

  • Inhibition of Aspartate Transcarbamoylase

    N-substituted diethyl aspartates show significant activity against aspartate transcarbamoylase, with potential implications in the study of antimicrobial activity and cancer treatment (Dutta & Foye, 1990).

  • Toxicological Studies

    Diethyl phthalate, a related compound, has been studied for its toxic effects on aquatic life, contributing to the understanding of environmental pollution and its impact (Ghorpade et al., 2002).

  • Chemical Synthesis and Reduction Processes

    Diethyl aspartate has been used in regioselective reduction and Wittig-Horner reactions, essential for chemical synthesis processes (Wei & Knaus, 1994).

  • Interaction with NMDA Receptors

    Studies on how diethyl ether (related to diethyl aspartate) affects glutamate activation of NMDA receptors are crucial for understanding neuronal communication and potential anesthetic applications (Martin et al., 1995).

  • Aspartate in Animal Nutrition and Health

    Aspartate supplementation has been shown to attenuate intestinal injury and modulate inflammatory responses in animals (Wang et al., 2017).

  • Therapeutic Applications in Neurology and Psychiatry

    The potential use of diethyl aspartate analogues in treating neurological and psychiatric disorders has been explored, with a focus on epilepsy, cerebral ischemia, and degenerative disorders (Meldrum, 1985).

  • Biosynthesis of Aspartate-Derived Amino Acids

    Research on the biosynthesis of essential amino acids derived from aspartate in plants provides insights for nutritional science and plant metabolic engineering (Jander & Joshi, 2010).

properties

IUPAC Name

diethyl (2S)-2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNXRLQSCJJMBT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929036
Record name Diethyl aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl aspartate

CAS RN

13552-87-9, 43101-48-0
Record name Diethyl aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043101480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid, 1,4-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl DL-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8PPJ44DPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
ZY Wei, EE Knaus - Tetrahedron letters, 1994 - Elsevier
The α-ester group of N-protected diethyl aspartate (1a) or diethyl glutamate (1b) was selectively reduced using diisobutylaluminum hydride (DIBALH) in the presence of a lithium …
Number of citations: 15 www.sciencedirect.com
Y Soeda, K Toshima, S Matsumura - Biomacromolecules, 2003 - ACS Publications
… l- and d-aspartates were prepared by the esterification of l- and d-aspartic acids with ethanol in the presence of thionyl chloride followed by dehydrochlorination to yield diethyl aspartate …
Number of citations: 41 pubs.acs.org
MS Dunn, SW Fox - Journal of Biological Chemistry, 1933 - Elsevier
… The combined solids were practically free from oil indicating that the diethyl fumarate and the intermediate diethyl aspartate had been converted almost completely to diketopiperazine …
Number of citations: 21 www.sciencedirect.com
S Matsumura, Y Tsushima, N Otozawa… - Macromolecular …, 1999 - Wiley Online Library
… tion of diethyl aspartate with added water. It was also confirmed that dialkyl L-aspartate remained unchanged without enzyme at 4 and 508C after a 3d incubation, indicating that the …
Number of citations: 36 onlinelibrary.wiley.com
SG Cohen, J Crossley, E Khedouri - Biochemistry, 1963 - ACS Publications
… The chloroform solution was saturated with hydrogen chloride, concentrated to 10 ml, and diluted with ether, leading to DL-diethylaspartate hydrochloride, mp 99-100, 7.04 g (0.031 …
Number of citations: 26 pubs.acs.org
H Yuki, Y Tohira, B Aoki, T Kano, S Takama… - Chemical and …, 1967 - jstage.jst.go.jp
… N-Acetoacetyl group of diethyl aspartate cyclized to the a-ester group to form five-membered ring compound selectively. These compounds were condensed with carbonyl reagents. (…
Number of citations: 18 www.jstage.jst.go.jp
DD Filosa - nesacs.org
… hydride reduction of diethyl aspartate hydrochloride is a “trick procedure.” The following procedure was used for the reduction of an amino diester (diethyl aspartate hydrochloride) to an …
Number of citations: 0 www.nesacs.org
E Ronwin, AG Zacchei - Canadian Journal of Biochemistry, 1967 - cdnsciencepub.com
… Also, a mixture of ethacrynie acid (mp 120-1211") and ethacrynic acid - diethyl aspartate produced a mixture melting point of 73-80". Both results indicate that a distinct compound had …
Number of citations: 7 cdnsciencepub.com
JV Lavandera, M Fossati, J Azcurra, A Batlle… - Cellular and Molecular …, 2009 - cellmolbiol.org
… NMDA (N-methyl-diethyl-aspartate) receptor has been reported to play an important role in neuronal development, normal synaptic transmission, learning and memory, and in various …
Number of citations: 6 www.cellmolbiol.org
DC Suster, E Tarnauceanu, G Botez… - Journal of Medicinal …, 1978 - ACS Publications
… temperature overnight, the deposited amount of diethyl aspartate hydrochloride, was stirred … Solvent Used in the Reaction between Diethyl Glutamate (Diethyl Aspartate) and …
Number of citations: 10 pubs.acs.org

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